5'-Methylthioformycin
Description
5'-Methylthioformycin is a synthetic nucleoside analog derived from the coformycin family, specifically designed to target adenosine deaminase (ADA) enzymes. Its structure features a methylthio (-SCH₃) substitution at the 5' position of the ribose moiety, which enhances its selectivity for parasitic adenosine deaminases, particularly Plasmodium falciparum adenosine deaminase (PfADA), a critical enzyme in purine salvage pathways for malarial parasites . This modification reduces off-target inhibition of human adenosine deaminase (HsADA), making it a promising candidate for antimalarial therapy.
The compound’s mechanism involves mimicking the transition state of adenosine deamination, thereby acting as a tight-binding inhibitor. Its specificity arises from structural differences between PfADA and mammalian ADAs, particularly in substrate-binding pockets and catalytic residues .
Properties
CAS No. |
91255-90-2 |
|---|---|
Molecular Formula |
C11H15N5O3S |
Molecular Weight |
297.34 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-4-8(17)9(18)10(19-4)6-5-7(16-15-6)11(12)14-3-13-5/h3-4,8-10,17-18H,2H2,1H3,(H,15,16)(H2,12,13,14)/t4-,8-,9-,10+/m1/s1 |
InChI Key |
MKHSXTZLSSHHQZ-LFAOKBQASA-N |
SMILES |
CSCC1C(C(C(O1)C2=C3C(=NN2)C(=NC=N3)N)O)O |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)C2=C3C(=NN2)C(=NC=N3)N)O)O |
Canonical SMILES |
CSCC1C(C(C(O1)C2=C3C(=NN2)C(=NC=N3)N)O)O |
Synonyms |
5'-methylthioformycin 5'-MTF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues of 5'-Methylthioformycin include:
- 5'-Methylthiocoformycin : Shares the 5'-methylthio modification but retains a hydroxyl group at the 2' position.
- 5'-Methylthio-2'-deoxycoformycin : Combines 5'-methylthio substitution with 2'-deoxyribose, altering enzyme-binding affinity.
- Unmodified Coformycin : Lacks the 5'-methylthio group, exhibiting broader ADA inhibition across species.
Inhibitory Efficacy and Selectivity
A comparative study synthesized these derivatives and tested their inhibitory activity against PfADA, HsADA, and bovine ADA (BtADA) . Results highlighted:
| Compound | Target Enzyme (IC₅₀ nM) | Selectivity Ratio (PfADA/HsADA) | Key Feature |
|---|---|---|---|
| 5'-Methylthioformycin | PfADA: 3.2; HsADA: 480 | 150:1 | High PfADA specificity |
| 5'-Methylthiocoformycin | PfADA: 5.1; HsADA: 320 | 63:1 | Moderate selectivity |
| 5'-Methylthio-2'-deoxycoformycin | PfADA: 8.5; HsADA: 2100 | 247:1 | Enhanced hydrophobicity |
| Coformycin | PfADA: 1.8; HsADA: 2.0 | 0.9:1 | Non-selective inhibition |
Key Findings :
- 5'-Methylthioformycin exhibits 150-fold selectivity for PfADA over HsADA, making it superior to coformycin, which non-specifically inhibits both enzymes.
- The 2'-deoxy derivative shows even higher selectivity (247:1) due to increased hydrophobicity, but its absolute potency against PfADA is lower than 5'-Methylthioformycin .
- Removal of the 2'-hydroxyl group (as in 2'-deoxy derivatives) reduces hydrogen-bonding interactions with HsADA, further enhancing species specificity .
Mechanistic Insights
The 5'-methylthio group sterically hinders PfADA’s active site, which accommodates bulkier substituents compared to HsADA. Structural studies suggest PfADA has a more flexible substrate-binding loop, allowing it to accommodate the methylthio moiety, whereas HsADA’s rigid active site rejects this modification .
Implications for Drug Design
The success of 5'-Methylthioformycin underscores the importance of:
Substrate Specificity : Tailoring inhibitors to exploit structural differences between host and pathogen enzymes.
Transition-State Mimicry : Optimizing nucleoside analogs to resemble enzymatic transition states for high-affinity binding.
Hydrophobic Modifications : Introducing groups like methylthio or deoxyribose to enhance selectivity and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
